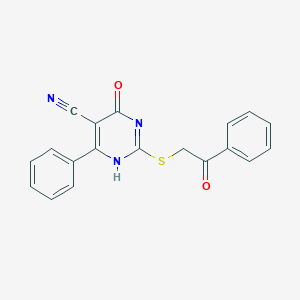
4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a member of the benzamide class and features a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide typically involves the reaction of N-phenylbenzamide with 3-(4-phenyl-1-piperazinyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide or chloroform , and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: can undergo various chemical reactions, including:
Oxidation: or .
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide oxide , while reduction could produce N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzylamine .
科学的研究の応用
N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzylamine
- N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide oxide
Uniqueness
N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: is unique due to its specific structural features, such as the piperazine ring and the benzamide moiety. These features confer distinct pharmacological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-11-15-17(14-9-5-2-6-10-14)21-19(22-18(15)24)25-12-16(23)13-7-3-1-4-8-13/h1-10H,12H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUQOIAHGQVPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














